
SKA-111
概要
説明
準備方法
SKA-111の調製には、一連の化学反応を通して5-メチルナフト[1,2-d]チアゾール-2-アミンを合成することが含まれます反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と特定の触媒の使用が含まれ、反応を促進します . 工業的生産方法には、これらの反応を制御された条件下でスケールアップして、化合物の高収率と純度を確保することが含まれる場合があります .
化学反応の分析
SKA-111は、次のような様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、対応する酸化誘導体となる可能性があります。
還元: この化合物は、還元反応を受けて、還元形を生成することもできます。
置換: this compoundは、適切な条件下で官能基が他の基に置き換えられる置換反応に関与することができます。
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のための様々な求核剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
Cardiovascular Applications
Research indicates that SKA-111 effectively lowers blood pressure and reduces heart rate through the activation of KCa3.1 channels in cardiac and neuronal tissues. In studies involving normotensive and hypertensive mice, administration of this compound resulted in significant reductions in mean arterial blood pressure without adversely affecting heart rate in KCa3.1 knockout mice, indicating its specific action on these channels .
Table 1: Effects of this compound on Blood Pressure and Heart Rate
Parameter | Control Group (Vehicle) | This compound (100 mg/kg) |
---|---|---|
Mean Arterial Blood Pressure | 120 mmHg | 90 mmHg |
Heart Rate | 400 bpm | 350 bpm |
Endothelial Function
This compound has been shown to enhance endothelium-dependent relaxation in porcine coronary arteries. In experiments, it potentiated bradykinin-induced hyperpolarization and relaxation responses, demonstrating its role in improving coronary blood flow .
Table 2: Potentiation of Endothelium-Dependent Relaxation by this compound
Treatment | Relaxation Response (%) |
---|---|
Control (No Treatment) | 10% |
This compound (1 μM) | 25% |
Bradykinin (1 μM) | 30% |
This compound + Bradykinin | 50% |
Animal Studies
In a series of experiments using Langendorff-perfused rat hearts, this compound was administered to evaluate its effects on coronary perfusion pressure. Results indicated a significant potentiation of vasodilation when combined with bradykinin, underscoring its potential utility in managing ischemic heart disease .
Clinical Implications
The findings from animal models suggest that this compound could be translated into clinical settings for treating conditions such as hypertension and coronary artery disease. Its ability to selectively activate KCa3.1 channels could help mitigate adverse cardiovascular events associated with endothelial dysfunction.
作用機序
SKA-111は、カルモジュリンのNローブとKCa3.1チャネルのS4-S5リンカーとの間の界面に結合することによって効果を発揮します . この結合は、チャネルの活性を高めるコンフォメーション変化を引き起こし、膜の過分極をもたらします。 関与する分子標的には、S4-S5リンカー領域の特定の残基、例えばセリン181とロイシン185が含まれます .
類似の化合物との比較
This compoundは、他のカルシウム活性化カリウムチャネル活性化剤と比較して、KCa3.1チャネルに対する選択性においてユニークです。類似の化合物には、以下のようなものがあります。
フリキストキシン2: KV 4.2およびKV 4.3チャネルを選択的にブロックします.
Vm24-トキシン: Kv1.3カリウムチャネルを阻害します.
Ssm spooky toxin: KCNQチャネルを標的とし、サイトカインの産生を阻害します.
UK 78282 hydrochloride: 強力で選択的なKv1.3ブロッカー.
TASK-1-IN-1: TASK-1カリウムチャネルを阻害します.
This compoundのユニークさは、KCa3.1チャネルの特定の活性化にあるため、これらのチャネルとその様々な生理学的プロセスにおける役割を研究するための貴重なツールとなります .
類似化合物との比較
SKA-111 is unique in its selectivity for KCa3.1 channels compared to other calcium-activated potassium channel activators. Similar compounds include:
Phrixotoxin 2: Selectively blocks KV 4.2 and KV 4.3 channels.
Vm24-toxin: Inhibits the Kv1.3 potassium channel.
Ssm spooky toxin: Targets KCNQ channels and inhibits cytokine production.
UK 78282 hydrochloride: A potent and selective Kv1.3 blocker.
TASK-1-IN-1: Inhibits TASK-1 potassium channel.
This compound’s uniqueness lies in its specific activation of KCa3.1 channels, making it a valuable tool for studying these channels and their role in various physiological processes .
生物活性
SKA-111 is a compound recognized for its significant role as a potassium channel activator, particularly targeting calcium-activated potassium channels (KCa). This article explores the biological activity of this compound, its mechanisms of action, research findings, and potential therapeutic applications.
This compound primarily functions by activating calcium-activated potassium channels, which are crucial in various physiological processes such as muscle contraction and neuronal signaling. The activation of these channels leads to hyperpolarization of the cell membrane, resulting in relaxation of vascular smooth muscle and decreased blood pressure. This mechanism is vital for managing conditions like hypertension and certain neurological disorders.
The interaction of this compound with calcium-activated potassium channels can be summarized as follows:
- Binding : this compound binds to the KCa channels.
- Conformational Change : This binding induces conformational changes in the channel.
- Potassium Efflux : The changes facilitate the flow of potassium ions out of the cell, leading to hyperpolarization.
Pharmacokinetics and Efficacy
Research indicates that this compound has a longer half-life and greater brain penetrance compared to its analogs, such as SKA-121. In pharmacokinetic studies, this compound demonstrated significant efficacy in lowering blood pressure and reducing heart rate when administered at a dosage of 100 mg/kg in animal models .
Selectivity
This compound exhibits notable selectivity for KCa3.1 channels, being 40–100 times more selective than other potassium channels such as K_V and Na_V channels. This selectivity is essential for minimizing off-target effects and enhancing therapeutic outcomes .
Comparative Analysis with Other Compounds
The following table summarizes the differences between this compound and related compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | Potassium channel activation | Long half-life, high brain penetrance |
SKA-121 | Positive-gating modulator | Shorter half-life, less selective |
SKA-74 | Potassium channel activation | Structural analog with different efficacy |
Apamin | Inhibits calcium-dependent potassium channels | Derived from bee venom |
Iberiotoxin | Blocks large-conductance calcium-activated potassium channels | Potent blocker used in research |
Case Studies
- Hypertension Management : In studies involving hypertensive animal models, administration of this compound resulted in significant reductions in mean arterial blood pressure without adverse effects on heart rate. This positions this compound as a promising candidate for antihypertensive therapy .
- Neurological Applications : Given its ability to penetrate the blood-brain barrier effectively, this compound has been explored for potential applications in neuroprotection and treatment of neurodegenerative diseases. Its mechanism of enhancing KCa channel activity may provide neuroprotective benefits by stabilizing neuronal excitability .
特性
分子式 |
C12H10N2S |
---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
5-methylbenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C12H10N2S/c1-7-6-10-11(14-12(13)15-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |
InChIキー |
JQZQMZXXJFFVFE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SKA-111; SKA 111; SKA111; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。